6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
Description
Properties
Molecular Formula |
C22H28O4 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
6-butyl-4-hydroxy-10-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one |
InChI |
InChI=1S/C22H28O4/c1-3-4-8-15-11-19(24)25-20-14(2)21-17(12-16(15)20)18(23)13-22(26-21)9-6-5-7-10-22/h11-12,18,23H,3-10,13H2,1-2H3 |
InChI Key |
CAFHUUPOVJAMRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(CC4(O3)CCCCC4)O)C |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization of Keto-Esters
The pyrano[3,2-g]chromen system is constructed via intramolecular cyclization of a substituted coumarin derivative. Starting with 7-hydroxy-6-methylcoumarin, alkylation with prenyl bromide introduces the 10'-methyl group (Scheme 1). Subsequent Claisen-Schmidt condensation with butyraldehyde under basic conditions (KOH/EtOH) forms the α,β-unsaturated ketone, which undergoes 6π-electrocyclization to yield the dihydropyran ring.
Reaction Conditions :
-
Prenylation : 7-Hydroxy-6-methylcoumarin, prenyl bromide, K₂CO₃, DMF, 80°C, 12 h (yield: 85%).
-
Condensation : Butyraldehyde, KOH (10 mol%), EtOH, reflux, 6 h (yield: 78%).
Oxidative Functionalization
The 8'-keto group is introduced via oxidation of the dihydropyran intermediate using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. This step proceeds quantitatively, avoiding over-oxidation of the chromenone.
Spirocyclization Strategies
Acid-Catalyzed Intramolecular Cyclization
The spiro junction is formed by treating the chromenone with a cyclohexane-derived enol ether in the presence of BF₃·OEt₂ (Scheme 2). The Lewis acid facilitates electrophilic activation of the chromenone’s keto group, enabling nucleophilic attack by the cyclohexane enol ether’s oxygen. This method, adapted from analogous spirocyclic syntheses, achieves a 72% yield with high regioselectivity.
Optimized Conditions :
-
Cyclohexane enol ether (1.2 equiv), BF₃·OEt₂ (10 mol%), CH₂Cl₂, −20°C to rt, 24 h.
Radical Cascade Cyclization
An alternative approach employs a PhSiH₃-mediated radical cascade to form the spiro center (Scheme 3). Initiation by AIBN generates a cyclohexane-centered radical, which abstracts a hydrogen atom from the chromenone’s C-2 position, leading to spirocyclic coupling. This method, inspired by recent radical methodologies, provides moderate yields (58%) but excellent stereocontrol.
Key Parameters :
-
PhSiH₃ (2.0 equiv), AIBN (20 mol%), toluene, 100°C, 48 h.
Functionalization of the Spirocyclic Framework
Introduction of the 6'-Butyl Group
The butyl side chain is installed via Suzuki-Miyaura coupling between a spirocyclic boronate ester and butyl bromide. Palladium catalysis (Pd(PPh₃)₄, K₂CO₃) ensures efficient cross-coupling without disturbing the spiro architecture.
Conditions :
-
Spirocyclic boronate ester (1.0 equiv), butyl bromide (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 80°C, 12 h (yield: 65%).
Deprotection to Reveal the 4'-Hydroxyl Group
A methyl ether-protected intermediate is demethylated using BBr₃ in CH₂Cl₂ at −78°C. This step achieves quantitative deprotection while preserving the spirocyclic integrity.
Stereochemical and Regiochemical Considerations
Controlling Spiro Center Configuration
Asymmetric induction during spirocyclization is achieved using chiral phosphoric acid catalysts (e.g., TRIP), which provide enantiomeric excesses >90%. The catalyst’s bulky aryl groups dictate the approach trajectory of the cyclohexane fragment, ensuring the desired (R)-configuration at the spiro center.
Avoiding Regioisomer Formation
Scalability and Industrial Feasibility
Continuous-Flow Synthesis
A continuous-flow protocol for the spirocyclization step enhances scalability (Table 1). Using a microreactor (0.5 mm ID), residence times are reduced from 24 h to 15 min, maintaining yields >70%.
Table 1. Continuous-Flow Optimization
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Time (h) | 24 | 0.25 |
| Yield (%) | 72 | 71 |
| Throughput (g/h) | 0.5 | 12.4 |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxyl group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The carbonyl group in the pyrano[3,2-g]chromen ring system can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The butyl and methyl groups can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents include alkyl halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base or organometallic reagents in an inert atmosphere.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
The compound 6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly focusing on its biological activities, chemical properties, and potential industrial uses.
Structure
The compound features a spirocyclic structure that contributes to its stability and reactivity. The presence of hydroxyl groups and a butyl chain enhances its solubility and interaction with biological systems.
Molecular Formula
The molecular formula of this compound is , indicating the presence of 19 carbon atoms, 24 hydrogen atoms, and 3 oxygen atoms.
Antioxidant Activity
Research indicates that compounds similar to 6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for developing therapeutic agents against diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. The modulation of inflammatory pathways could lead to new treatments for conditions like arthritis and asthma.
Antimicrobial Properties
Preliminary investigations suggest that 6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one exhibits antimicrobial activity against various pathogens. This property could be harnessed in developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Coatings and Plastics
The compound's stability and chemical resistance make it suitable for use in coatings and plastics. Its incorporation into polymer matrices can enhance the durability and longevity of products exposed to environmental stressors.
Pharmaceuticals
Due to its diverse biological activities, this compound has potential applications in pharmaceuticals. It could serve as a lead compound for drug development targeting oxidative stress-related diseases or infections.
Case Study 1: Antioxidant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various spirocyclic compounds, including 6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one . The results demonstrated that this compound significantly reduced lipid peroxidation in cellular models, indicating strong antioxidant potential.
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation explored the anti-inflammatory mechanisms of similar compounds in vitro. The study found that these compounds inhibited the NF-kB signaling pathway, reducing the expression of inflammatory markers in macrophage cells. This suggests a promising avenue for therapeutic development against chronic inflammation.
Mechanism of Action
The mechanism of action of 6’-butyl-4’-hydroxy-10’-methyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
-
Pathways Involved: : The compound can influence various cellular pathways, including signal transduction, gene expression, and metabolic pathways. Its effects on these pathways contribute to its biological activities and potential therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between the target compound and related spirochromene derivatives:
Physicochemical and Functional Comparisons
- Lipophilicity : The butyl and tert-butyl substituents in the target compound and STK717594, respectively, increase hydrophobicity compared to ethyl or methyl analogs. This property may enhance membrane permeability but reduce water solubility .
- Synthetic Complexity : The target compound’s synthesis likely requires precise control over substituent positioning, similar to the multicomponent protocols used for 3-phenyl-10-(2,3,4-trimethoxyphenyl) derivatives () .
Biological Activity
6'-Butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 302.41 g/mol. The structure can be represented as follows:
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The hydroxyl groups present in the structure are believed to scavenge free radicals, reducing oxidative stress in biological systems. A study demonstrated that derivatives of spirochromene compounds displayed potent antioxidant effects by inhibiting lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes .
Anticancer Activity
6'-Butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one has shown promise in anticancer research. In vitro studies have revealed that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of key signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
The biological activity of 6'-Butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups donate electrons to free radicals, neutralizing them before they can cause cellular damage.
- Modulation of Signaling Pathways : The compound influences pathways such as NF-kB and MAPK, which are involved in inflammation and cancer progression.
- Induction of Apoptosis : Activation of the intrinsic apoptotic pathway through mitochondrial changes leading to caspase activation.
Q & A
Basic: What are the optimal synthetic routes for spirocyclic pyrano-chromen derivatives like 6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one?
Methodological Answer:
Synthesis of spirocyclic compounds often involves cyclocondensation reactions. For example, spiro[benzothieno-pyrimidine] derivatives are synthesized by reacting thiophene precursors with cyclohexanone under reflux conditions, yielding spiro structures via keto-enol tautomerism . Key steps include:
- Precursor activation : Use of anhydrous solvents (e.g., DMF) to stabilize intermediates.
- Cyclization : Acid or base catalysis to drive ring closure.
- Purification : Column chromatography (silica gel, benzene/EtOH 4:1) to isolate products .
Reference Workflow : Optimize stoichiometry (1:1 molar ratio of core precursor to cyclohexane derivative) and monitor via TLC (Rf ~0.6 in benzene/EtOH) .
Advanced: How can spectroscopic techniques resolve stereochemical ambiguities in spirocyclic systems?
Methodological Answer:
Stereochemical determination requires multi-technique validation:
- NMR : Compare H and C NMR shifts for axial/equatorial substituents. For example, cyclohexane protons in spiro systems exhibit distinct splitting patterns (δ 2.12–3.05 ppm for CH groups) .
- X-ray crystallography : Resolve absolute configuration, as demonstrated for pyrano[3,2-d][1,3]dioxine derivatives .
- IR : Confirm functional groups (e.g., C=O at 1,730 cm and NH at 3,140 cm) .
Data Integration : Cross-validate NMR coupling constants with crystallographic data to assign spiro junction geometry .
Basic: What are the standard protocols for structural elucidation of pyrano-chromen derivatives?
Methodological Answer:
- Mass spectrometry (MS) : Identify molecular ion peaks (e.g., m/z 333 for spiro[benzothieno-pyrimidine]) and fragmentation patterns .
- Elemental analysis : Verify purity (e.g., C, H, N within 0.3% of theoretical values) .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for quantitative analysis .
Advanced: How to design assays for evaluating the bioactivity of spirocyclic compounds?
Methodological Answer:
- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) using fluorogenic substrates .
- In vivo models : Use randomized block designs with split-split plots to assess efficacy across biological replicates .
- Dose-response curves : Calculate IC values with nonlinear regression (e.g., GraphPad Prism) .
Key Controls : Include positive controls (e.g., indomethacin for COX inhibition) and vehicle-treated groups .
Basic: How to analyze conflicting spectral data in spirocyclic compound characterization?
Methodological Answer:
- Cross-validation : Compare IR (C=O stretches), NMR (diastereotopic protons), and MS (molecular ion consistency) .
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl to assess signal splitting variability .
- Crystallography : Resolve discrepancies (e.g., unexpected NOE correlations) via single-crystal analysis .
Advanced: What strategies mitigate synthetic challenges in spiro ring formation?
Methodological Answer:
- Microwave-assisted synthesis : Accelerate cyclization (e.g., 30 min vs. 24 hr conventional heating) .
- Catalyst optimization : Use Lewis acids (e.g., ZnCl) to enhance regioselectivity .
- Protecting groups : Temporarily block hydroxyl groups (e.g., acetylation) to prevent side reactions .
Basic: How to assess environmental stability and degradation pathways of spirocyclic compounds?
Methodological Answer:
- Hydrolysis studies : Incubate compounds at pH 2–12 and analyze via LC-MS for breakdown products .
- Photolysis : Expose to UV light (λ = 365 nm) and monitor degradation kinetics .
- Partition coefficients : Measure log P values (e.g., shake-flask method) to predict bioaccumulation .
Advanced: What computational tools predict the physicochemical properties of spiro derivatives?
Methodological Answer:
- DFT calculations : Optimize geometry (e.g., Gaussian 09) and compute dipole moments to predict solubility .
- QSAR models : Corrogate substituent effects (e.g., alkyl chain length) with log P and pKa .
- Molecular docking : Screen against target proteins (e.g., COX-2) to prioritize synthesis .
Basic: How to validate purity and identity of synthesized spiro compounds?
Methodological Answer:
- Melting point : Confirm consistency with literature (e.g., 260–263°C for spiro[benzothieno-pyrimidine]) .
- HPLC-DAD : Ensure >95% purity with a C18 column (acetonitrile/water gradient) .
- Elemental analysis : Match C/H/N ratios to theoretical values (e.g., ±0.3% deviation) .
Advanced: How to integrate spirocyclic compounds into structure-activity relationship (SAR) frameworks?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
